molecular formula C18H17N3O2 B4418627 N-{3-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]propyl}furan-2-carboxamide

N-{3-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]propyl}furan-2-carboxamide

Cat. No.: B4418627
M. Wt: 307.3 g/mol
InChI Key: LUAKIDJZYCKVHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]propyl}furan-2-carboxamide is a synthetic compound that belongs to the class of benzodiazole derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound features a benzodiazole core linked to a furan-2-carboxamide moiety through a propyl chain, with a prop-2-yn-1-yl substituent on the benzodiazole ring.

Preparation Methods

The synthesis of N-{3-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]propyl}furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodiazole core, followed by the introduction of the prop-2-yn-1-yl group. The final step involves coupling the benzodiazole derivative with furan-2-carboxylic acid under appropriate reaction conditions to form the desired carboxamide.

Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

N-{3-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]propyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzodiazole or furan rings are replaced with other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-{3-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]propyl}furan-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antiviral, or anticancer activity, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of N-{3-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]propyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

N-{3-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]propyl}furan-2-carboxamide can be compared with other benzodiazole derivatives and furan-containing compounds. Similar compounds include:

    Benzodiazole derivatives: These compounds share the benzodiazole core and may exhibit similar biological activities. Examples include 1H-benzimidazole and 2-phenylbenzimidazole.

    Furan derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid and furan-2-ylmethanol, can be compared based on their chemical reactivity and applications.

Properties

IUPAC Name

N-[3-(1-prop-2-ynylbenzimidazol-2-yl)propyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-2-12-21-15-8-4-3-7-14(15)20-17(21)10-5-11-19-18(22)16-9-6-13-23-16/h1,3-4,6-9,13H,5,10-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAKIDJZYCKVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]propyl}furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-{3-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]propyl}furan-2-carboxamide
Reactant of Route 3
N-{3-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]propyl}furan-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-{3-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]propyl}furan-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-{3-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]propyl}furan-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-{3-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]propyl}furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.